molecular formula C9H10FNO2 B7815824 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate

2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate

Cat. No.: B7815824
M. Wt: 183.18 g/mol
InChI Key: HHICLGIBFAEZQB-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate is a chemical compound characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, forming part of an azaniumyl group. This compound is of interest in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate typically involves the reaction of 2-fluoro-4-methylphenol with acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and inhibition. It serves as a probe to understand the interaction between enzymes and substrates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the azaniumyl group play crucial roles in these interactions, affecting the compound's binding affinity and reactivity. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenol

  • 2-Fluoro-4-methylaniline

  • 4-Fluoro-2-methylphenol

Uniqueness: 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate stands out due to its azaniumyl group, which is not present in the other similar compounds. This group imparts unique chemical properties and reactivity, making it distinct in its applications and behavior.

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Properties

IUPAC Name

2-[(2-fluoro-4-methylphenyl)azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6-2-3-8(7(10)4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHICLGIBFAEZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[NH2+]CC(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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